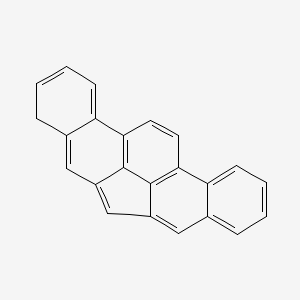

6H-Cyclopenta(ghi)picene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

195-90-4 |

|---|---|

Molecular Formula |

C23H14 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,18,20(23)-undecaene |

InChI |

InChI=1S/C23H14/c1-3-7-18-14(5-1)11-16-13-17-12-15-6-2-4-8-19(15)21-10-9-20(18)22(16)23(17)21/h1-5,7-13H,6H2 |

InChI Key |

HFYMDJZHEWLBLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=CC3=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6 |

Origin of Product |

United States |

Synthetic Methodologies for 6h Cyclopenta Ghi Picene

Multi-Step Synthetic Routes from Aromatic Precursors

The construction of the 6H-Cyclopenta(ghi)picene scaffold is a multi-step endeavor that relies on the careful orchestration of several key chemical transformations. These routes typically begin with readily available aromatic precursors and progressively build the complex polycyclic system.

Cyclodehydrogenation Approaches

Cyclodehydrogenation, a powerful tool in PAH synthesis, plays a crucial role in the final aromatization steps to form the extended polycyclic system. This process, often referred to as the Scholl reaction, involves the intramolecular oxidative coupling of aryl-aryl bonds. In the context of synthesizing complex PAHs, this reaction is typically promoted by a combination of a Lewis acid and an oxidizing agent. The mechanism can proceed through either a radical cation or an arenium ion pathway, leading to the formation of new carbon-carbon bonds and the expulsion of hydrogen. The choice of reagents and reaction conditions is critical to control the regioselectivity of the cyclization and to avoid unwanted side reactions.

Oxidative Functionalization Steps in Synthesis

Oxidative functionalization is a key strategy employed in the synthesis of bridged PAHs to introduce necessary functional groups that facilitate subsequent cyclization reactions. For instance, the oxidation of a methylene (B1212753) bridge can introduce a carbonyl group, which can then serve as a handle for further transformations. Manganese-catalyzed oxidation has been shown to be effective for the oxidation of CH2 groups adjacent to aromatic moieties. These oxidative steps are crucial for building the complexity of the molecule and setting the stage for the final ring-closing reactions.

Friedel-Crafts Reactions in Scaffold Construction

Friedel-Crafts reactions are fundamental to the construction of the carbon skeleton of this compound and other PAHs. wikipedia.org This class of reactions, which involves the alkylation or acylation of an aromatic ring, is essential for forming new carbon-carbon bonds and building up the polycyclic framework. wikipedia.org

Key aspects of Friedel-Crafts reactions in this context include:

Acylation: Friedel-Crafts acylation is often preferred over alkylation because it avoids the common issue of carbocation rearrangements and polyalkylation. chemistrysteps.com An acyl group is introduced into the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.com The resulting ketone is a deactivated product, which prevents further substitution. organic-chemistry.org

Intramolecular Cyclization: A key application of the Friedel-Crafts reaction in the synthesis of complex PAHs is intramolecular cyclization. By having both the aromatic ring and the acylating agent within the same molecule, a new ring can be efficiently formed. An efficient double Friedel-Crafts cyclization approach has been reported for the synthesis of methylene-bridged PAHs. researchgate.net

A general representation of an intramolecular Friedel-Crafts acylation to form a cyclic ketone is shown below:

| Reactant (Aromatic Acid Chloride) | Catalyst | Product (Cyclic Ketone) |

| An aromatic molecule with an acyl chloride side chain | AlCl₃ | A polycyclic aromatic ketone |

This cyclic ketone can then undergo further reactions to complete the synthesis of the target bridged PAH.

Reductive Cyclization and Dehydrogenation Sequences

Following the construction of a polycyclic ketone via methods like Friedel-Crafts acylation, a reductive cyclization and subsequent dehydrogenation sequence is often employed to generate the final bridged aromatic system.

The ketone is typically reduced to an alcohol, which is then subjected to cyclization under acidic conditions. The resulting cyclized intermediate is then dehydrogenated to form the fully aromatic system. Common reduction methods for aromatic ketones include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.com

A novel and efficient method for the synthesis of some PAHs involves the electrocyclization-dehydrogenation of diradicaloids. nih.gov

Strategies for Yield Optimization and Purity Enhancement in Complex PAH Synthesis

The synthesis of complex PAHs like this compound is often plagued by issues of low yield and the formation of complex mixtures of isomers and byproducts. Therefore, strategies for optimizing yields and enhancing the purity of the final product are of paramount importance.

Key strategies include:

Catalyst Selection: The choice of catalyst for reactions like Friedel-Crafts and cyclodehydrogenation can significantly impact the yield and selectivity.

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and solvent is crucial.

Purification Techniques: Advanced purification techniques are essential for isolating the desired product from complex reaction mixtures. High-performance liquid chromatography (HPLC) and column chromatography are commonly employed for the purification of PAHs. nih.govresearchgate.net Adsorption techniques using materials like activated carbon have also been shown to be effective in removing PAH impurities. nih.gov

Below is a table summarizing common purification techniques for PAHs:

| Purification Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Initial separation of major components from the reaction mixture. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification to obtain high-purity PAHs and for analytical separation of isomers. nih.gov |

| Adsorption | Removal of impurities by binding to the surface of an adsorbent material. | Decontamination of PAH samples, for example, using activated carbon. nih.gov |

Exploration of Novel Synthetic Pathways Towards Bridged Polyarenes

The demand for novel bridged polyarenes with unique electronic and structural properties continues to drive the exploration of new synthetic pathways. Researchers are investigating innovative methods that offer greater efficiency, selectivity, and access to previously inaccessible molecular architectures.

One emerging area is the use of methylene-bridged cycloparaphenylenes as precursors for larger, more complex structures. nih.gov Additionally, novel methods for the synthesis of PAHs through the electrocyclization-dehydrogenation of diradicaloids are being explored. nih.gov These cutting-edge approaches hold the promise of expanding the library of available bridged polyarenes for applications in materials science and electronics.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Reactivity and Substitution Patterns

The electrophilic reactivity of 6H-Cyclopenta(ghi)picene has been explored through protonation and nitration studies. princeton.edunih.govrsc.org These reactions serve as models to understand how the molecule behaves in the presence of electrophiles, revealing the sites most susceptible to attack and the influence of its structural features on the reaction pathways. nih.gov

The formation of stable carbocations, specifically arenium ions (also known as sigma complexes), is a key intermediate step in electrophilic aromatic substitution reactions. researchgate.net In the case of this compound, low-temperature protonation using a superacid medium (FSO₃H/SO₂ClF) leads to the clean formation of a persistent arenium ion. princeton.edursc.org This allows for detailed spectroscopic analysis to determine the structure and electronic distribution of this critical intermediate. princeton.edu

Experimental studies have demonstrated high site selectivity in the electrophilic attack on this compound. Low-temperature protonation results in the formation of a single carbocation, which arises from the electrophilic attack at the C-5 position. princeton.edu This position is located peri to the methylene (B1212753) bridge, indicating a strong directing effect of the molecule's specific topology. princeton.edu The generation of a single, stable arenium ion under these conditions highlights a well-defined pathway for electrophilic substitution. princeton.edu

The methylene bridge (or methano-bridge) in this compound plays a crucial role in directing the outcome of electrophilic substitution. princeton.edunih.gov This structural feature exerts a powerful directive effect, localizing the point of electrophilic attack. princeton.edunih.govrsc.org In the case of this compound, the mode of dibenzannelation creates two bay-regions on the same side of the molecule, and the bridge directs the incoming electrophile to the C-5 position. princeton.edu This effect is a characteristic feature of this class of nonalternant polyarenes, although the strength of the directive effect can diminish as the bridge's position becomes more peripheral in related larger systems. nih.govrsc.org

Upon formation of the arenium ion by protonation at C-5, the positive charge is not localized but is delocalized across the π-system. princeton.edu Detailed analysis of low-temperature ¹H and ¹³C NMR spectra provides insight into this charge distribution. The charge alternation path is primarily confined to two of the aromatic rings and two additional conjugated carbon atoms. princeton.edu This specific mode of delocalization imparts a significant "naphthalenium ion character" to the carbocation. princeton.edu

Table 1: Selected ¹H NMR Chemical Shifts for the Arenium Ion of this compound

| Proton | Chemical Shift (δ, ppm) | Observation |

| H-12 | 9.42 | Most deshielded proton |

| H-1, H-11, H-13 | Upfield Shifted | Bay-region protons |

Table 2: ¹³C NMR Observations for the Arenium Ion of this compound

| Carbon Positions | Observation | Implication |

| ortho and para to C-5 | Most deshielded | High degree of positive charge localization |

Model nitration reactions, utilizing reagents such as a mixture of nitric acid and acetic acid (HNO₃/HOAc) or nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), have been employed as another method to probe the electrophilic substitution behavior of methylene-bridged PAHs. nih.govrsc.org For this class of compounds, the sites of nitration have been determined and are generally consistent with the sites of protonation. nih.gov This consistency arises because both reactions proceed through a similar mechanism involving the formation of an arenium ion intermediate. Therefore, for this compound, the electrophilic attack by the nitronium ion is expected to occur at the C-5 position, analogous to protonation.

Protonation Studies and Arenium Ion Formation

Radical Ion Chemistry: Formation and Spectroscopic Characterization of Radical Cations

The study of radical ions provides valuable information about the electronic structure and reactivity of aromatic compounds. However, based on the available scientific literature, specific studies detailing the formation and spectroscopic characterization of the radical cation of this compound are not extensively documented. Research on the radical cations of other polycyclic aromatic hydrocarbons often involves techniques such as electronic absorption spectroscopy and electron spin resonance (ESR) spectroscopy to characterize these open-shell species, but specific data for this compound is not presently available.

Thermal Transformations and Rearrangements

There is a lack of specific data in the scientific literature concerning the thermal transformations and rearrangements of this compound. Research on the thermal behavior of polycyclic aromatic hydrocarbons often focuses on their formation during processes like pyrolysis and combustion. For instance, cyclopenta-fused PAHs are known to be products of secondary pyrolytic reactions in the gas phase at high temperatures, with their yields increasing with temperature. mq.edu.au These conditions often lead to complex mixtures and rearrangements, but specific pathways for individual compounds are not always elucidated.

General principles of thermal rearrangements in PAHs involve processes such as intramolecular cyclizations, hydrogen shifts, and skeletal isomerizations, which are highly dependent on the specific molecular structure and temperature. However, without experimental or theoretical studies on this compound, any discussion of its specific thermal transformations would be speculative.

Other Advanced Reaction Types (e.g., Pericyclic Reactions)

Similarly, there is no specific information available regarding the participation of this compound in pericyclic reactions. Pericyclic reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. ox.ac.ukebsco.com These reactions are a powerful tool in organic synthesis for the construction of complex cyclic systems. ebsco.com

The potential for a molecule like this compound to undergo such reactions would depend on its electronic structure and the accessibility of suitable transition states. For example, the presence of pi-systems could theoretically allow it to act as a component in cycloaddition reactions. wikipedia.orglibretexts.org However, the steric hindrance and inherent aromaticity of the picene (B1221364) core would likely influence its reactivity. Without dedicated studies, it is not possible to detail any specific pericyclic reactions for this compound.

Theoretical and Computational Chemistry of 6h Cyclopenta Ghi Picene

Electronic Structure Elucidation

The electronic structure of 6H-Cyclopenta(ghi)picene is fundamentally shaped by its nature as a non-alternant PAH. Unlike alternant hydrocarbons, which contain only even-membered rings and possess a symmetric distribution of molecular orbitals, the presence of a five-membered ring in the cyclopenta-fused system introduces significant perturbations, leading to a more complex electronic landscape.

Molecular Orbital Theory Applications and Predictions

Molecular Orbital (MO) theory describes the delocalized nature of π-electrons across the fused ring system of this compound. The combination of atomic p-orbitals from each of the sp²-hybridized carbon atoms results in a set of π molecular orbitals, each with a distinct energy level.

Quantum Mechanical Calculations of Ground States

The ground state of a molecule represents its lowest energy configuration. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the optimized geometry and electronic ground state of complex molecules like this compound. aps.org

For the parent molecule picene (B1221364), DFT calculations have been used to investigate its electronic properties and charge transport characteristics. acs.orgresearchgate.net These studies reveal a stable ground state with a significant Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap. For this compound, a DFT calculation would begin by optimizing the molecular geometry to find the most stable arrangement of atoms. This calculation would likely confirm a non-planar structure due to the tetrahedral sp³ carbon. The ground state electronic configuration would then be determined by filling the calculated molecular orbitals with the molecule's π-electrons according to the Aufbau principle.

Frontier Molecular Orbital Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In picene, the HOMO and LUMO are delocalized across the π-system. DFT calculations have placed the LUMO energy level of picene at approximately -1.59 eV. rsc.org The introduction of electron-withdrawing groups, such as imide moieties, has been shown to significantly lower this energy level, demonstrating the tunability of picene's electronic structure. rsc.org For this compound, the fusion of the five-membered ring is expected to influence the HOMO-LUMO gap. The alteration in symmetry and conjugation compared to picene would lead to different energy levels for these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with the absorption of longer wavelengths of light.

A hypothetical data table for the frontier orbitals of this compound, based on typical values for related PAHs, is presented below. Actual values would require specific DFT calculations.

| Molecular Orbital | Energy (eV) (Hypothetical) | Description |

| LUMO+1 | -1.2 | Second Lowest Unoccupied MO |

| LUMO | -1.8 | Primarily delocalized over the picene core |

| HOMO | -5.6 | Primarily delocalized over the picene core |

| HOMO-1 | -6.1 | Second Highest Occupied MO |

Aromaticity and Antiaromaticity Assessment

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons. In complex PAHs, aromaticity can be a local property, with different rings exhibiting varying degrees of aromatic character.

Hückel's Rule and Baird's Rule in Non-Alternant Systems

Baird's rule provides a complementary concept for the lowest triplet excited state, where the rules for aromaticity are reversed: systems with 4n π-electrons are considered aromatic, and those with 4n+2 π-electrons are antiaromatic. wikipedia.orgnih.govmdpi.com This rule is crucial for understanding the photochemistry of these molecules. For this compound, with its 22 (a 4n+2 number) π-electrons, Baird's rule would predict its lowest triplet state to be antiaromatic, suggesting potential for high reactivity upon photoexcitation. nih.govnih.govdiva-portal.org

Delocalization Indices and Current Density Mapping

To provide a more quantitative assessment of aromaticity in polycyclic systems, computational methods such as delocalization indices and current density mapping are employed.

Delocalization indices are quantum chemical tools that measure the number of electrons shared between atomic basins. High delocalization indices between adjacent atoms in a ring are indicative of efficient π-conjugation and aromatic character.

A hypothetical table of Nucleus-Independent Chemical Shift (NICS) values, a common magnetic criterion for aromaticity, is shown below. NICS values are calculated at the center of each ring; large negative values indicate aromaticity, while positive values suggest antiaromaticity.

| Ring | NICS(1) (ppm) (Hypothetical) | Aromatic Character |

| A (Terminal Benzene) | -10.5 | Aromatic |

| B (Benzene) | -9.8 | Aromatic |

| C (Benzene) | -11.2 | Aromatic |

| D (Benzene) | -9.5 | Aromatic |

| E (Terminal Benzene) | -10.2 | Aromatic |

| F (Cyclopenta) | -3.1 | Weakly Aromatic/Non-aromatic |

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a molecule. github.io It is based on the principle that aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic field that opposes the external field at the center of the ring. github.io This induced field results in a negative NICS value, indicating aromaticity, while a positive value suggests anti-aromaticity, and a value near zero is indicative of a non-aromatic system. github.io

A comprehensive NICS analysis of this compound would involve calculating NICS(0), the value at the ring center, and NICS(1), the value 1 Å above the plane of the ring. NICS(1) is often considered a better indicator of π-aromaticity as it is less influenced by the σ-framework of the molecule. The results would typically be presented in a data table, providing the NICS values for each ring in the this compound structure.

Without specific literature data, a hypothetical NICS analysis data table would look like this:

| Ring Identifier | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| A | Value | Value | Character |

| B | Value | Value | Character |

| C | Value | Value | Character |

| D | Value | Value | Character |

| E (Five-membered) | Value | Value | Character |

Geometric Criteria of Aromaticity (e.g., Bond Length Alternation)

The geometry of a molecule can provide significant insights into its aromaticity. In aromatic systems, the delocalization of π-electrons leads to a greater uniformity of bond lengths, with values falling between those of typical single and double bonds. nih.gov A common geometric criterion for aromaticity is the analysis of bond length alternation (BLA), which is the difference in length between adjacent carbon-carbon bonds in a ring. nih.gov A smaller BLA value is generally indicative of a higher degree of aromaticity.

For this compound, a computational study would involve optimizing the molecular geometry using methods such as Density Functional Theory (DFT). From the optimized structure, the lengths of all carbon-carbon bonds would be determined. The BLA for each ring would then be calculated. These values would be compared to known aromatic and non-aromatic systems to assess the aromatic character of the different parts of the molecule.

A hypothetical data table for bond length alternation in one of the six-membered rings of this compound might be presented as follows:

| Bond | Bond Length (Å) |

| C1-C2 | Value |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| C5-C6 | Value |

| C6-C1 | Value |

| BLA | Calculated Value |

Conformational Analysis and Strain Energy Calculations

Conformational analysis of this compound would investigate the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For a relatively rigid polycyclic system, the number of low-energy conformers is expected to be limited. However, the presence of the saturated carbon in the five-membered ring introduces a degree of flexibility.

Strain energy calculations would quantify the amount of potential energy stored in the molecule due to deviations from ideal bond angles, bond lengths, and torsional angles. researchgate.netmdpi.com The fusion of the five-membered ring onto the picene framework is likely to introduce significant ring strain. Computational methods can be used to calculate the total strain energy by comparing the heat of formation of the molecule to that of a hypothetical strain-free analogue. mdpi.com Homodesmotic reactions are a common computational approach for determining strain energies. researchgate.net

A summary of such a study could be presented in a table:

| Property | Calculated Value | Units |

| Total Strain Energy | Value | kcal/mol |

| Baeyer Strain | Value | kcal/mol |

| Pitzer Strain (Torsional) | Value | kcal/mol |

| Van der Waals Strain | Value | kcal/mol |

Computational Prediction of Reactivity and Selectivity (e.g., AM1 Calculations)

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. Semi-empirical methods like Austin Model 1 (AM1) can be used to calculate various electronic properties that are indicative of reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would reveal the electron-rich and electron-poor regions of this compound. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. For example, regions with a negative electrostatic potential would be susceptible to electrophilic attack, while regions with a positive potential would be prone to nucleophilic attack.

A hypothetical data table summarizing the results of AM1 calculations could be:

| Parameter | Calculated Value |

| Energy of HOMO | Value (eV) |

| Energy of LUMO | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Most Negative Electrostatic Potential | Value (on atom/region) |

| Most Positive Electrostatic Potential | Value (on atom/region) |

Excited State Properties and Photochemical Theory

The study of the excited state properties of this compound is essential for understanding its photochemical behavior. Upon absorption of light, the molecule is promoted to an electronically excited state. The nature of these excited states, their energies, and their lifetimes determine the subsequent photochemical or photophysical processes that can occur.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate the vertical excitation energies and oscillator strengths for the lowest-lying singlet and triplet excited states. These calculations would help to interpret the experimental UV-Vis absorption spectrum of the molecule.

The potential energy surfaces of the ground and excited states would be explored to identify important features such as conical intersections, which can facilitate rapid non-radiative decay back to the ground state. The theoretical investigation would also consider possible photochemical reactions, such as electrocyclizations or rearrangements, that could originate from the excited states.

A representative data table for the calculated excited state properties might include:

| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Orbital Transitions |

| S₁ | Value | Value | HOMO -> LUMO |

| S₂ | Value | Value | HOMO-1 -> LUMO |

| T₁ | Value | 0 | HOMO -> LUMO |

| T₂ | Value | 0 | HOMO -> LUMO+1 |

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei. For 6H-Cyclopenta(ghi)picene and its derivatives, NMR studies are particularly insightful, especially in the investigation of its corresponding arenium ions, which are key intermediates in electrophilic substitution reactions and are models for understanding the reactivity of PAHs.

The protonation of this compound provides a stable arenium ion, the structure of which can be thoroughly investigated using ¹H NMR spectroscopy. Low-temperature protonation of this compound with a superacid, such as fluorosulfonic acid (FSO₃H) in a sulfuryl chloride fluoride (B91410) (SO₂ClF) solution, leads to the formation of a single carbocation. This occurs through the attack of a proton at the C-5 position, which is peri to the methano-bridge.

The ¹H NMR spectrum of this arenium ion reveals significant downfield shifts for the protons in the vicinity of the newly formed sp³-hybridized carbon, indicative of the positive charge. Notably, the most deshielded proton is observed at a chemical shift (δ) of 9.42 ppm, which is assigned to H-12. Conversely, the protons in the bay-region, H-1, H-11, and H-13, experience an upfield shift. This detailed ¹H NMR data is crucial for confirming the site of protonation and understanding the initial charge distribution in the arenium ion.

Table 1: Selected ¹H NMR Chemical Shifts for the Arenium Ion of this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-12 | 9.42 |

| H-1, H-11, H-13 | Upfield Shifted |

Data sourced from studies on the low-temperature protonation of this compound.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a more direct probe of the charge distribution within the carbocation framework of the this compound arenium ion. The chemical shifts of the carbon atoms are highly sensitive to the local electron density.

In the ¹³C NMR spectrum of the arenium ion, the carbons ortho and para to the site of protonation (C-5) are the most deshielded, with a significant change in chemical shift (Δδ) of approximately 70.8 ppm compared to the neutral precursor. This substantial deshielding is a clear indicator of a high degree of positive charge localization on these positions. The observed pattern of charge alternation suggests that the positive charge is primarily delocalized over two of the aromatic rings, conferring a naphthalenium ion character to the carbocation. This detailed analysis of the ¹³C NMR spectrum is instrumental in mapping the electronic landscape of the arenium ion and understanding the pathways of charge delocalization.

Table 2: ¹³C NMR Data for the Arenium Ion of this compound

| Carbon Position | Observation | Δδ (ppm) |

|---|---|---|

| Ortho and Para to C-5 | Most Deshielded | ~70.8 |

This table summarizes the key findings from ¹³C NMR investigations into the charge delocalization of the this compound arenium ion.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of nuclei. researchgate.netnih.gov This is particularly useful for elucidating the three-dimensional structure and conformation of molecules in solution. nih.gov The NOE arises from the through-space dipolar coupling between nuclei, and the intensity of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to short internuclear distances (typically < 5 Å). nih.gov

While specific NOE spectroscopic data for this compound is not extensively detailed in the available scientific literature, this technique would be invaluable for confirming structural assignments made by other NMR methods. For instance, NOE correlations could be expected between protons that are close in space, such as those on adjacent rings or between the methylene (B1212753) bridge protons and nearby aromatic protons. Such data would provide unambiguous evidence for the connectivity and stereochemistry of the molecule.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced mass spectrometry (MS) techniques are essential for the unambiguous confirmation of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), for instance, can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the aromatic system, the conformation of the five-membered ring, and the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for validating theoretical models of its structure. Although a specific crystal structure for this compound has not been reported in the surveyed scientific literature, this technique remains the gold standard for solid-state structural elucidation of PAHs.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic protons, as well as C-C stretching vibrations of the aromatic rings. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the carbon skeleton.

While detailed experimental IR and Raman spectra for this compound are not available in the current literature, the vibrational modes of the parent compound, picene (B1221364), have been studied. escholarship.orgarxiv.org These studies can serve as a basis for predicting the expected vibrational frequencies for this compound, taking into account the structural modifications introduced by the cyclopenta-fused ring. The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, useful for its identification and for studying its molecular structure.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a pivotal technique for elucidating the electronic structure of conjugated aromatic compounds. This method probes the transitions between different electronic energy levels within a molecule upon the absorption of photons in the UV and visible regions of the electromagnetic spectrum. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, these spectra are dominated by π-π* transitions, which are characteristic of their extensive conjugated systems. The absorption maxima (λmax) and the molar absorptivity (ε) provide valuable insights into the extent of conjugation and the electronic nature of the molecule.

Despite the utility of this technique, a thorough review of available scientific literature reveals a notable absence of specific experimental or theoretical studies on the electronic spectroscopic properties of this compound. Consequently, detailed research findings, including data on its absorption and emission spectra, transition energies, and molecular orbital analyses, are not publicly available.

Typically, the analysis of a compound like this compound would involve dissolving the substance in a suitable transparent solvent, such as cyclohexane (B81311) or ethanol, and recording its absorbance as a function of wavelength. The resulting spectrum would be expected to show a series of absorption bands corresponding to different electronic transitions. The positions and intensities of these bands are influenced by the molecular geometry and the symmetry of the electronic states involved.

In the absence of experimental data, theoretical calculations using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), would be an alternative approach to predict the electronic absorption spectrum. Such calculations could provide theoretical λmax values and oscillator strengths for the principal electronic transitions, offering a theoretical understanding of the compound's electronic behavior. However, published computational studies specifically detailing the electronic transitions of this compound could not be located.

Given the lack of specific data for this compound, a representative data table of its electronic transitions cannot be constructed. For related classes of compounds, such as phenanthrenone (B8515091) derivatives, UV-Vis absorption spectroscopy has been used to observe shifts in λmax resulting from different functional groups, which can alter the electronic properties of the aromatic system. For instance, the introduction of a methylene group can cause a blueshift (a shift to shorter wavelengths) by disrupting conjugation, while an electron-donating group like a hydroxyl group may lead to a redshift (a shift to longer wavelengths). rsc.org

Without dedicated spectroscopic or computational studies on this compound, a detailed discussion of its electronic transitions remains speculative. Further experimental research is required to characterize its electronic properties and to populate a data table with its specific spectroscopic parameters.

Synthetic Derivatives and Functionalization Strategies

Synthesis of Oxidized Derivatives (e.g., Ketones, Alcohols)

The methylene (B1212753) bridge of 6H-Cyclopenta(ghi)picene is a prime site for oxidative functionalization. Research has explored synthetic routes to introduce both ketone (C=O) and alcohol (-OH) functionalities at the 6-position, transforming the hydrocarbon into 6-keto-6H-cyclopenta(ghi)picene and 6-hydroxy-6H-cyclopenta(ghi)picene, respectively. These transformations are significant as they introduce polarity and potential hydrogen bonding capabilities into the otherwise nonpolar PAH skeleton.

While specific, detailed experimental protocols for these syntheses are not extensively published in readily accessible literature, the general approach involves the oxidation of the methylene group. Standard oxidizing agents used for benzylic positions can be adapted for this purpose. For instance, the synthesis of the ketone derivative may involve reagents like chromium trioxide or other chromium(VI) compounds. The preparation of the alcohol derivative could proceed via a more controlled oxidation or by reduction of the corresponding ketone. The successful synthesis of these oxidized derivatives has been noted as part of broader studies on methylene-bridged PAHs.

Functionalization of the Methylene Bridge

Beyond simple oxidation, the methylene bridge of this compound is a target for various functionalization strategies. The introduction of different substituents at this position can significantly alter the molecule's conformation and electronic properties. Methods for the functionalization of benzylic-like positions in other PAHs, such as radical halogenation followed by nucleophilic substitution, could theoretically be applied to this compound to introduce a range of functional groups. However, specific examples of such functionalizations for this particular compound are not widely documented.

Derivatization for Tailored Electronic Properties

The electronic properties of this compound can be tailored through derivatization of its aromatic core. Electrophilic substitution reactions, such as nitration, are a common approach to introduce electron-withdrawing groups onto the aromatic rings. Studies on the protonation and nitration of this compound have provided insights into its reactivity and the directing effects of its fused ring system. The introduction of nitro groups can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy in the design of electron-acceptor materials for organic electronics. Further reduction of the nitro groups to amines would provide access to electron-donating derivatives, showcasing the versatility of this approach in tuning the electronic character of the molecule.

Synthesis of Analogs with Modified Ring Systems

The synthesis of analogs of this compound with modified ring systems, such as those containing heteroatoms (aza-analogs) or additional fused benzene (B151609) rings (benzo-analogs), represents an advanced strategy for property modulation. The incorporation of a nitrogen atom into the polycyclic framework, creating an aza-analog, can impart new electronic and chemical properties, including altered photophysical behavior and potential for coordination with metal ions. Similarly, the annulation of additional benzene rings can extend the π-conjugation, leading to red-shifted absorption and emission spectra, a desirable feature for applications in organic light-emitting diodes (OLEDs) and photovoltaics. While general methods for the synthesis of aza- and benzo-fused PAHs are known, specific examples detailing the synthesis of such analogs directly from a this compound precursor are not prominently reported in the scientific literature. The development of synthetic routes to these modified ring systems remains a challenge and an area of opportunity for future research.

Broader Academic Perspectives and Future Research Directions

Comparisons with Related Polycyclic Aromatic Hydrocarbons and Non-Benzenoid Aromatics

6H-Cyclopenta(ghi)picene belongs to the class of non-alternant polycyclic aromatic hydrocarbons, distinguished by the presence of a five-membered ring fused to a larger system of six-membered rings. This structural feature sets it and other CP-PAHs apart from their well-studied alternant counterparts, which are composed exclusively of benzenoid rings.

The inclusion of the cyclopenta- unit introduces unique electronic properties not typically found in all-benzenoid PAHs. thieme-connect.de For instance, the five-membered ring can alter the π-electron system, leading to different HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps compared to the parent picene (B1221364) molecule. nih.govacs.org This variation directly influences the optical and electronic characteristics of the compound. While traditional PAHs are foundational in materials science, the non-benzenoid nature of CP-PAHs like this compound offers a pathway to novel functionalities. thieme-connect.de

Interplay between Molecular Architecture, Chemical Reactivity, and Intrinsic Electronic Properties

The molecular architecture of this compound is central to its predicted properties. The fusion of the five-membered ring to the picene core can induce steric strain, potentially leading to a contorted or non-planar geometry. nih.gov This deviation from planarity is a key factor that governs the solid-state packing of the molecule, which in turn affects its bulk electronic properties, such as charge mobility.

Methodological Advancements in Characterization and Computation Applied to Complex PAHs

The study of complex PAHs, including the cyclopenta-fused subfamily, relies heavily on a combination of advanced characterization and computational techniques. The successful synthesis of new CP-PAHs is typically confirmed through a suite of analytical methods. nih.gov

Common Characterization Techniques for CP-PAHs:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition. nih.govacs.org

Fourier Transform Infrared (FT-IR) Spectroscopy: This technique identifies characteristic vibrational modes of the chemical bonds within the molecule. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy: These methods are crucial for determining the optical properties, such as the wavelengths of light the compound absorbs and emits. nih.govacs.org

In parallel, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. nih.gov DFT calculations are used to predict and validate molecular structures, analyze the electronic distribution of HOMO and LUMO levels, and calculate the energy gaps, providing theoretical support for experimentally observed properties. nih.govacs.org

Challenges and Opportunities in the Synthesis of Highly Fused Polycyclic Systems

The synthesis of structurally complex and highly fused PAHs like this compound presents significant challenges to organic chemists. A primary hurdle is achieving the desired regioselectivity in the annulation (ring-forming) reactions. However, recent years have seen the development of powerful synthetic methodologies to construct these intricate systems.

Palladium-catalyzed reactions, such as cyclocondensation and cyclopentannulation, have emerged as effective strategies for creating peripheral five-membered rings on existing aromatic cores. nih.govnih.gov Other innovative approaches include gold(I)-catalyzed cyclization reactions of specific precursors and intramolecular substitutions using diazonium intermediates generated in situ. researchgate.net These methods offer opportunities to build libraries of novel CP-PAHs with tailored properties. Overcoming the challenges of solubility and purification of these often-large, rigid molecules remains an active area of research. nih.gov

Potential for Applications in Advanced Materials Science

The unique electronic and photophysical properties of cyclopenta-fused PAHs position them as highly promising candidates for a range of applications in advanced materials science. thieme-connect.de Their potential uses span across cutting-edge optoelectronic technologies. nih.govacs.org

Potential Application Areas for CP-PAHs:

Organic Field-Effect Transistors (OFETs): The tunable electronic properties of CP-PAHs make them suitable for use as the active semiconductor layer in transistors. nih.govacs.orgnih.gov

Organic Photovoltaics (OPVs): Their ability to absorb light and transport charge is relevant for applications in solar cells. nih.govacs.orgnih.gov

Organic Light-Emitting Diodes (OLEDs): Compounds exhibiting properties like aggregation-induced emission are particularly attractive for use in efficient display and lighting technologies. nih.govacs.orgnih.gov

Bioimaging: The high biocompatibility and unique fluorescent properties of some CP-PAHs open possibilities for their use as probes in cellular imaging. nih.gov

The exploration of this compound and its analogues could lead to the development of next-generation organic materials with enhanced performance and novel functionalities.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6H-Cyclopenta(ghi)picene?

- Methodological Answer : Synthesis typically involves cyclization reactions of polycyclic aromatic precursors under controlled conditions (e.g., catalytic hydrogenation or photochemical methods). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) to confirm molecular weight (290 g/mol). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can assess purity, with reference to CAS RN 87308-55-2 for standardization .

Q. Which analytical techniques are most reliable for identifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for trace detection due to its sensitivity. Retention indices and fragmentation patterns should align with reference standards (e.g., 50 mg/L in toluene, as per environmental analysis protocols). Cross-validation using high-resolution mass spectrometry (HRMS) ensures specificity, particularly in complex matrices like soil or air particulates .

Advanced Research Questions

Q. How do structural variations in this compound influence its electronic properties for materials science applications?

- Methodological Answer : Computational methods like density functional theory (DFT) model π-electron delocalization and bandgap modulation. Experimental validation involves ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry to correlate structural parameters (e.g., bond lengths from crystallographic data) with redox behavior. Comparisons to analogous superconductors, such as potassium-doped picene (which exhibits superconductivity at 7–18 K), can guide hypotheses .

Q. How should researchers address discrepancies in reported physicochemical data for this compound?

- Methodological Answer : Contradictions in parameters like melting points or solubility may stem from impurities or differing synthetic routes. Systematic replication using purified precursors (e.g., >98.0% GC-grade reagents) and standardized protocols (e.g., ASTM guidelines) is critical. Cross-lab validation with intercalibration studies and peer-reviewed metadata repositories enhances reproducibility .

Q. What frameworks are suitable for designing hypothesis-driven studies on this compound?

- Methodological Answer : Adapt the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to materials science:

- Population : Target material (e.g., doped vs. undoped this compound).

- Intervention : Experimental variables (e.g., temperature, pressure).

- Comparison : Baseline properties or alternative materials.

- Outcome : Measurable properties (e.g., conductivity, thermal stability).

- Time : Reaction kinetics or degradation timelines.

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Methodological and Experimental Design

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Document reaction conditions (e.g., solvent purity, catalyst ratios) using standardized templates. Include negative controls (e.g., undoped samples) and statistical power analysis for sample sizes. Reference primary literature for established protocols, and use open-source tools like electronic lab notebooks (ELNs) for data sharing .

Q. How can environmental fate studies of this compound be optimized?

- Methodological Answer : Employ isotope-labeled analogs (e.g., ^13C-labeled compounds) to track degradation pathways. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biotic/abiotic matrices. Account for matrix effects (e.g., humic acid interference) via standard addition methods .

Emerging Applications and Theoretical Exploration

Q. What experimental approaches could validate this compound’s potential in superconductivity research?

- Methodological Answer : Build on picene-doped superconductivity models by intercalating alkali metals (e.g., potassium) into this compound lattices. Measure critical temperatures (Tc) via four-probe resistivity setups and compare to theoretical predictions. Pair with X-ray diffraction (XRD) to monitor structural changes during doping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.